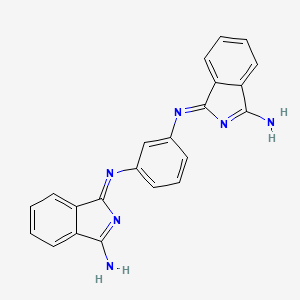
1,3-Bis(3-imino-1-isoindolinylideneamino)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-imino-1-isoindolinylideneamino)benzene is a complex organic compound known for its unique steric and electronic properties. This compound belongs to the class of heterocyclic compounds and is characterized by the presence of imino groups attached to isoindoline structures. The compound’s molecular structure allows for significant flexibility and potential for various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-imino-1-isoindolinylideneamino)benzene typically involves the reaction of 1,3-diaminobenzene with isoindoline derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3-imino-1-isoindolinylideneamino)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s imino groups are particularly reactive, making it susceptible to nucleophilic and electrophilic attacks .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imine oxides, while reduction reactions can produce amines .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3-Bis(3-imino-1-isoindolinylideneamino)benzene involves its interaction with molecular targets through its imino groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The compound’s flexibility allows it to adapt to different molecular environments, enhancing its reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(3-imino-1-isoindolinylideneamino)pyridine
- 1,3-Bis(3-aminophenoxy)benzene
- 1,3-Bis(isocyanatomethyl)benzene
Uniqueness
1,3-Bis(3-imino-1-isoindolinylideneamino)benzene stands out due to its unique combination of steric and electronic properties. Its structural flexibility and reactivity make it a valuable compound for various scientific and industrial applications. Compared to similar compounds, it offers a broader range of potential reactions and interactions, making it a versatile tool in research and development .
Propriétés
Numéro CAS |
49545-76-8 |
|---|---|
Formule moléculaire |
C22H16N6 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3-[3-[(3-aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine |
InChI |
InChI=1S/C22H16N6/c23-19-15-8-1-3-10-17(15)21(27-19)25-13-6-5-7-14(12-13)26-22-18-11-4-2-9-16(18)20(24)28-22/h1-12H,(H2,23,25,27)(H2,24,26,28) |
Clé InChI |
NBEUSQYGTMDEEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC2=NC3=CC(=CC=C3)N=C4C5=CC=CC=C5C(=N4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


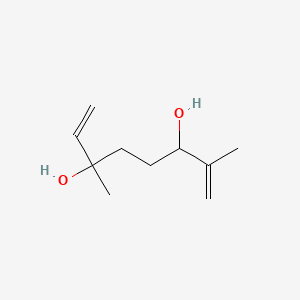
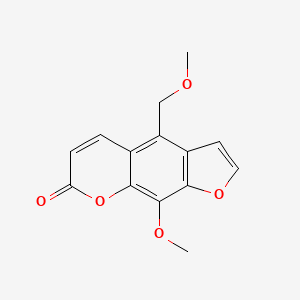
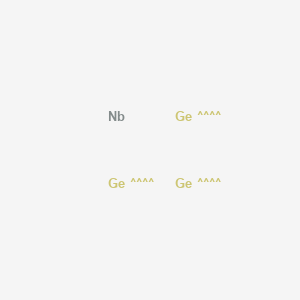



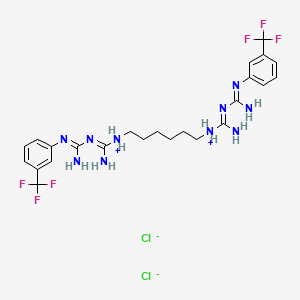
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
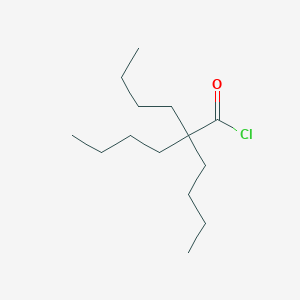
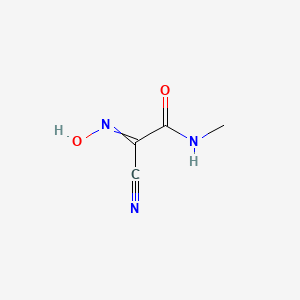

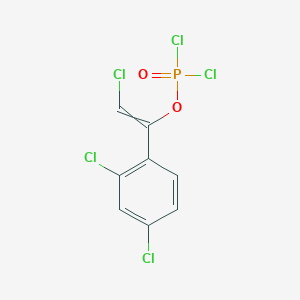
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
